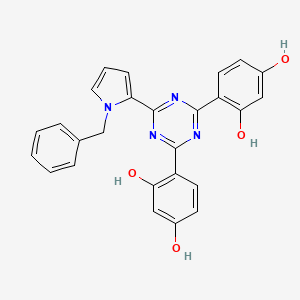
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C26H20N4O4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazine core substituted with two 2,4-dihydroxyphenyl groups and a benzylpyrrole moiety. The molecular formula is C22H20N4O4, and its molecular weight is approximately 396.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O4 |
| Molecular Weight | 396.43 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Triazine Core : This step often involves cyclization reactions using appropriate precursors.
- Substitution Reactions : The introduction of the benzylpyrrole and 2,4-dihydroxyphenyl groups can be achieved through nucleophilic substitution methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For example:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through the generation of reactive oxygen species (ROS) .
- Case Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. For instance, derivatives of triazine showed IC50 values ranging from 0.490 µM to 9.22 µM against BRAF mutant melanoma cells .
Antioxidant Properties
The presence of hydroxyl groups in the structure contributes to its antioxidant activity:
- Free Radical Scavenging : The compound has been shown to effectively scavenge free radicals in laboratory assays, suggesting potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
Some studies suggest that triazine derivatives may exhibit neuroprotective properties:
- Mechanism : By modulating neurotransmitter systems and reducing neuroinflammation, these compounds could be beneficial in neurodegenerative diseases .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound displayed significant cytotoxic effects on various cancer cell lines with varying degrees of potency.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| UACC-62 (Melanoma) | 0.940 ± 0.065 | |
| A375 (Melanoma) | 1.85 ± 0.11 | |
| MDA-MB-435 | 0.0361 |
In Vivo Studies
In vivo studies using murine models have corroborated the in vitro findings:
特性
IUPAC Name |
4-[4-(1-benzylpyrrol-2-yl)-6-(2,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c31-17-8-10-19(22(33)13-17)24-27-25(20-11-9-18(32)14-23(20)34)29-26(28-24)21-7-4-12-30(21)15-16-5-2-1-3-6-16/h1-14,31-34H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSKSHPDKEBSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=C(C=C(C=C5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694742 |
Source


|
| Record name | 4,4'-[6-(1-Benzyl-1H-pyrrol-2-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-hydroxycyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916334-62-8 |
Source


|
| Record name | 4,4'-[6-(1-Benzyl-1H-pyrrol-2-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-hydroxycyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














